Technical Guide: Methyl 2-(3-bromophenyl)-2-methylpropanoate
Technical Guide: Methyl 2-(3-bromophenyl)-2-methylpropanoate
CAS Number: 251458-15-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(3-bromophenyl)-2-methylpropanoate, a compound of interest in pharmaceutical research and development, primarily recognized as an isomeric impurity in the synthesis of Fexofenadine.[1][2] This document details its physicochemical properties, a synthesized experimental protocol for its preparation, and its analytical characterization.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-(3-bromophenyl)-2-methylpropanoate is presented in the table below.
| Property | Value | Source |
| CAS Number | 251458-15-8 | [3][4] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [4] |
| Molecular Weight | 257.13 g/mol | [5] |
| Appearance | Solid (predicted) | [6] |
| Purity | ≥98% (commercially available) | [5] |
| InChI Key | ZTBCOZQPDZZCJO-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)(C1=CC(=CC=C1)Br)C(=O)OC | [4] |
Synthesis and Experimental Protocols
Methyl 2-(3-bromophenyl)-2-methylpropanoate is primarily formed as an isomeric byproduct during the synthesis of its para-isomer, a key intermediate for the antihistamine, Fexofenadine.[1][2] The synthesis can be conceptualized as a two-step process: the bromination of 2-methyl-2-phenylpropanoic acid to yield a mixture of brominated isomers, followed by the esterification of the desired 3-bromo isomer.
Step 1: Bromination of 2-Methyl-2-phenylpropanoic Acid
This protocol is adapted from procedures described for the synthesis of the isomeric mixture.[1][2][7]
Objective: To synthesize a mixture of 2-(bromophenyl)-2-methylpropanoic acids, including the 3-bromo isomer.
Materials:
-
2-Methyl-2-phenylpropanoic acid
-
Bromine
-
Dichloromethane
-
Anhydrous sodium sulphate
-
Hexanes
-
5N Hydrochloric acid
-
Sodium bicarbonate solution
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a 500 mL three-necked round-bottom flask, dissolve 2-methyl-2-phenylpropanoic acid (e.g., 5 g, 0.0304 moles) in an aqueous solution of sodium bicarbonate (e.g., 23.06 g in 200 ml of water) at ambient temperature (25-30°C).[2]
-
To the resulting solution, add bromine (e.g., 8.7 g) dropwise using a dropping funnel.
-
Stir the reaction mixture until gas chromatographic analysis indicates the complete consumption of the starting material.
-
Acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid.
-
Extract the aqueous solution with dichloromethane (3 x 50 ml).
-
Combine the organic layers, dry over anhydrous sodium sulphate, and evaporate the solvent to dryness.
-
Suspend the resulting solid product in hexanes (e.g., 50 ml) and filter to recover the crude product mixture containing 2-(4-bromophenyl)-2-methylpropanoic acid and 2-(3-bromophenyl)-2-methylpropanoic acid.[1][7]
Step 2: Esterification of 2-(3-Bromophenyl)-2-methylpropanoic Acid
This protocol is a general esterification procedure.
Objective: To convert the mixture of brominated carboxylic acids to their corresponding methyl esters.
Materials:
-
Crude product mixture from Step 1
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Toluene
-
Sodium carbonate solution (2% in water)
-
Sodium chloride solution (10% in water)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Charge the crude product from Step 1 into a reactor containing toluene.
-
Add methanol to the toluene solution, followed by the cautious addition of a catalytic amount of sulfuric acid at 25-35°C.
-
Gradually raise the temperature of the reaction mixture to 63-67°C and stir for approximately 16 hours or until the reaction is complete, as monitored by GC analysis.[2]
-
Cool the reaction mixture to 25-35°C.
-
Wash the organic layer successively with water, a 2% sodium carbonate solution, and a 10% sodium chloride solution.
-
Subject the organic phase to distillation under reduced pressure to obtain a mixture of methyl 2-(bromophenyl)-2-methylpropanoate isomers.
Purification
The separation of Methyl 2-(3-bromophenyl)-2-methylpropanoate from its 4-bromo isomer is challenging due to their similar physical properties.[1] Preparative chromatography (e.g., HPLC) would be the most effective method for isolating the pure 3-bromo isomer.
Analytical Characterization
The identification and quantification of Methyl 2-(3-bromophenyl)-2-methylpropanoate are typically performed using chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the separation and quantification of the isomeric impurities.[8][9]
| Parameter | Typical Conditions |
| Column | C8 or C18 |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., potassium dihydrogen phosphate) |
| Detection | UV at a suitable wavelength (e.g., 250 nm) |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a critical tool for the structural confirmation of the title compound. Expected signals would include those for the two methyl groups, the methoxy group, and the aromatic protons, with the splitting pattern of the aromatic protons being indicative of the 1,3-disubstitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and the characteristic isotopic pattern of a monobrominated compound.
Biological Context and Significance
Methyl 2-(3-bromophenyl)-2-methylpropanoate is primarily of interest due to its presence as an impurity in the active pharmaceutical ingredient (API) Fexofenadine.[3] The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. While there is no specific data on the biological activity or signaling pathways of this particular compound, the genotoxicity of impurities in pharmaceuticals is a significant concern for regulatory bodies.[8][9][10] Therefore, the synthesis of this compound as a reference standard is crucial for the development of validated analytical methods to monitor its presence in Fexofenadine.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the synthetic pathway to Methyl 2-(3-bromophenyl)-2-methylpropanoate.
Relationship as a Fexofenadine Impurity
Caption: The formation of the target compound as an impurity in the synthesis of Fexofenadine.
References
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. CAS 251458-15-8 Methyl 2-(3-Bromophenyl)-2-methylpropanoate Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. Page loading... [guidechem.com]
- 5. Methyl 2-(3-bromophenyl)-2-methylpropanoate | 251458-15-8 [sigmaaldrich.com]
- 6. 2-(3-Bromophenyl)-2-methylpropanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. ijrpc.com [ijrpc.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpps.com [wjpps.com]
